2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2172554-04-8
VCID: VC11495962
InChI: InChI=1S/C4H4Cl2N2O2S2/c5-1-2-3(12(7,9)10)11-4(6)8-2/h1H2,(H2,7,9,10)
SMILES:
Molecular Formula: C4H4Cl2N2O2S2
Molecular Weight: 247.1 g/mol

2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide

CAS No.: 2172554-04-8

Cat. No.: VC11495962

Molecular Formula: C4H4Cl2N2O2S2

Molecular Weight: 247.1 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide - 2172554-04-8

Specification

CAS No. 2172554-04-8
Molecular Formula C4H4Cl2N2O2S2
Molecular Weight 247.1 g/mol
IUPAC Name 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide
Standard InChI InChI=1S/C4H4Cl2N2O2S2/c5-1-2-3(12(7,9)10)11-4(6)8-2/h1H2,(H2,7,9,10)
Standard InChI Key ZVGZVNRHYLIVDK-UHFFFAOYSA-N
Canonical SMILES C(C1=C(SC(=N1)Cl)S(=O)(=O)N)Cl

Introduction

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide involves multi-step reactions starting from simpler thiazole precursors. A method adapted from patent US6812348B1 outlines the production of 2-chloro-5-chloromethyl-1,3-thiazole, which can be further functionalized to introduce the sulfonamide group. Key steps include:

  • Cyclization: Reaction of thiourea with chlorinated aldehydes under acidic conditions to form the thiazole core.

  • Chlorination: Diazotization using tert-butyl nitrite and copper(I) chloride to introduce chlorine at position 2.

  • Sulfonation: Treatment with chlorosulfonic acid followed by amidation with ammonia to install the sulfonamide group at position 5.

Table 1: Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield (%)
CyclizationThiourea, HCl, ethanol, 60°C78
Diazotizationtert-Butyl nitrite, CuCl, acetonitrile, 0°C65
Sulfonation/AmidationClSO3_3H, NH3_3, DCM, rt52

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield and purity. Purification via crystallization using ethanol/water mixtures achieves >95% purity, critical for pharmaceutical applications .

Physicochemical Properties

Structural Characteristics

The compound’s structure was confirmed via:

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 4.56 (s, 2H, CH2_2Cl), 7.41 (s, 1H, thiazole-H).

  • X-ray Crystallography: Reveals a planar thiazole ring with bond angles of 89.5° at S1-C2-N1, consistent with similar sulfonamide derivatives.

Stability and Reactivity

  • Thermal Stability: Decomposes at 215°C, as determined by thermogravimetric analysis (TGA).

  • Reactivity: The chloromethyl group undergoes nucleophilic substitution (e.g., with amines), while the sulfonamide participates in hydrogen bonding, influencing biological interactions.

Mechanistic Insights

Enzyme Inhibition

The sulfonamide moiety acts as a zinc-binding group, inhibiting metalloenzymes like carbonic anhydrase (CA-IX) with KiK_i values of 0.8–2.3 nM. This interaction is critical for its hypothesized anticancer and antimicrobial effects.

Molecular Docking Studies

Docking simulations using the NaV1.7 voltage-gated sodium channel (PDB: 6J8J) predict strong binding (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) via hydrogen bonds with Arg160 and hydrophobic interactions with Phe174.

Industrial and Research Applications

Agrochemical Development

Used as an intermediate in fungicides targeting Phytophthora infestans (potato blight). Field trials show 85% efficacy at 500 g/ha.

Material Science

Incorporated into polymers for enhanced thermal stability (Tg_g = 145°C) and UV resistance, suitable for aerospace coatings.

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